Product packaging for Saccharin N-(2-acetic acid ethyl ester)(Cat. No.:CAS No. 24683-20-3)

Saccharin N-(2-acetic acid ethyl ester)

Cat. No.: B028326
CAS No.: 24683-20-3
M. Wt: 269.28 g/mol
InChI Key: YKCQHUPTHHPHGX-UHFFFAOYSA-N
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Description

Saccharin N-(2-acetic acid ethyl ester) (CAS 24683-20-3) is a specialized organic compound with a molecular formula of C 11 H 11 NO 5 S and a molecular weight of 269.27 g/mol. This saccharin derivative is primarily recognized in pharmaceutical research as Piroxicam Impurity E, a known impurity in the synthesis of the anti-inflammatory drug Piroxicam, and is vital for quality control and analytical method development. Beyond its role as a pharmaceutical reference standard, this ester possesses significant value in organic synthesis and catalysis research. Saccharin-based derivatives have been extensively studied as green and efficient organocatalysts for various transformations, including the synthesis of nitrogen-containing heterocycles like quinoxalines and pyrroles. The molecule's structure, featuring multiple potential coordination and reactive sites, makes it a compound of interest for developing novel synthetic methodologies. As a stable, crystalline solid, it is suited for use in reaction optimization and mechanistic studies. Researchers can leverage this compound to explore new catalytic pathways or as a building block for more complex molecular architectures. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO5S B028326 Saccharin N-(2-acetic acid ethyl ester) CAS No. 24683-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCQHUPTHHPHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179412
Record name Saccharin N-(2-acetic acid ethyl ester)
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Molecular Weight

269.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-20-3
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide
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Record name Saccharin N-(2-acetic acid ethyl ester)
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Record name Saccharin N-(2-acetic acid ethyl ester)
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Record name Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate
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Record name SACCHARIN N-(2-ACETIC ACID ETHYL ESTER)
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Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Saccharin (B28170) N-(2-acetic acid ethyl ester) Synthesis

Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of synthesizing Saccharin N-(2-acetic acid ethyl ester), this approach is centered on the conversion of its corresponding carboxylic acid precursor, Saccharin N-(2-acetic acid).

A direct, one-pot reaction involving saccharin, acetic acid, and ethanol (B145695) is not a chemically conventional or documented method for the synthesis of Saccharin N-(2-acetic acid ethyl ester). Standard esterification reactions, such as the Fischer esterification, occur between a carboxylic acid and an alcohol. The saccharin molecule itself does not possess a carboxylic acid group that can be directly esterified with ethanol. Furthermore, the N-H bond on the saccharin ring is acidic (pKa ≈ 1.6) and is typically subject to deprotonation and subsequent alkylation rather than a reaction with acetic acid under these conditions. wikipedia.org Therefore, this theoretical pathway is not considered a viable synthetic route.

Acid catalysis is a cornerstone of modern esterification processes, most notably the Fischer esterification. This method is directly applicable to the synthesis of Saccharin N-(2-acetic acid ethyl ester) from its precursor, Saccharin N-(2-acetic acid). Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst for this transformation.

The mechanism for acid-catalyzed esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the Saccharin N-(2-acetic acid). This initial step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: An ethanol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking ethanol) to one of the hydroxyl groups, creating a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, Saccharin N-(2-acetic acid ethyl ester).

This equilibrium-driven reaction can be pushed toward the product side by using an excess of the alcohol (ethanol) or by removing water as it is formed.

Reaction Step Description
1. Protonation Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid precursor.
2. Nucleophilic Attack Ethanol attacks the activated carbonyl carbon.
3. Proton Transfer A proton is transferred to create a water leaving group.
4. Elimination Water is eliminated from the tetrahedral intermediate.
5. Deprotonation The final ester product is formed, and the acid catalyst is regenerated.

Alternative Synthetic Routes and Precursors

Beyond the esterification of a pre-formed acid, alternative pathways provide efficient access to Saccharin N-(2-acetic acid ethyl ester) by constructing the N-substituted side chain directly onto the saccharin molecule.

This pathway represents a two-step approach starting from saccharin. First, the precursor, Saccharin N-(2-acetic acid), also known as 2-carboxymethyl saccharin, is synthesized. google.com This is typically achieved by reacting the sodium salt of saccharin with a haloacetic acid, such as chloroacetic acid.

Once Saccharin N-(2-acetic acid) is obtained, it is then subjected to esterification with ethanol, as described in section 2.1.2, typically under acidic conditions with a catalyst like sulfuric acid, to yield the final ethyl ester product. tandfonline.com

A more direct and widely utilized method for synthesizing Saccharin N-(2-acetic acid ethyl ester) is the N-alkylation of saccharin using ethyl bromoacetate (B1195939). This reaction is a classic example of a nucleophilic substitution (S_N2) reaction.

The process involves the following steps:

Deprotonation of Saccharin: Saccharin is first treated with a base, such as sodium hydroxide or sodium ethoxide, to form its conjugate base, sodium saccharin. This deprotonation at the nitrogen atom generates a potent nucleophile. ijmcr.com

Nucleophilic Attack: The saccharin anion then attacks the electrophilic methylene (B1212753) carbon of ethyl bromoacetate.

Displacement of Bromide: The attack results in the displacement of the bromide ion, a good leaving group, forming a new nitrogen-carbon bond and yielding Saccharin N-(2-acetic acid ethyl ester).

This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation (e.g., Na⁺) without strongly solvating the nucleophilic anion, thereby accelerating the rate of the S_N2 reaction. researchgate.net

Reactant 1 Reactant 2 Solvent Reaction Type
Sodium SaccharinEthyl BromoacetateDMF or DMSOS_N2 Nucleophilic Substitution

The synthesis described in 2.2.2 falls under the broader category of N-alkylation reactions of saccharin. The saccharin anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom and the exocyclic carbonyl oxygen atom. researchgate.net

Alkylation can therefore lead to two possible products: the N-alkylated saccharin and the O-alkylated pseudo saccharin. The ratio of these products is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. ijmcr.comresearchgate.net

Generally, in polar aprotic solvents like DMF, N-alkylation is the major pathway, leading to the thermodynamically more stable product. The reaction of sodium saccharin with various alkyl halides, such as iodoethane or ethyl bromoacetate, predominantly yields the N-substituted derivative. ijmcr.comresearchgate.netnih.gov These methods provide a versatile foundation for the synthesis of a wide range of N-substituted saccharin compounds, including Saccharin N-(2-acetic acid ethyl ester).

Chemical Reactivity and Transformation Studies

The chemical behavior of Saccharin N-(2-acetic acid ethyl ester) is dictated by the functional groups present in its structure: the ester, the sulfonamide, and the aromatic ring. These moieties confer a specific reactivity profile, making it susceptible to various transformations.

Hydrolysis in Acidic Conditions

The ester functional group in Saccharin N-(2-acetic acid ethyl ester) is susceptible to hydrolysis, particularly under acidic conditions. This reaction involves the cleavage of the ester bond upon treatment with water in the presence of an acid catalyst, yielding saccharin N-(2-acetic acid) and ethanol.

Nucleophilic Substitution Reactions

The saccharin moiety in the target compound possesses a nitrogen atom that, upon deprotonation, can act as a nucleophile. The acidic proton on the nitrogen of the saccharin ring can be removed by a base to generate a resonance-stabilized anion. This anion is a soft nucleophile and can participate in nucleophilic substitution reactions.

In the context of the synthesis of Saccharin N-(2-acetic acid ethyl ester) itself, the reaction of the sodium salt of saccharin with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) is a prime example of a nucleophilic substitution reaction. In this SN2 reaction, the saccharin anion attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion and forming the N-C bond.

Furthermore, the aromatic ring of the saccharin scaffold can undergo nucleophilic aromatic substitution under specific conditions, although this is generally less facile than substitution at the nitrogen. The presence of the strongly electron-withdrawing sulfonyl group can activate the ring towards attack by potent nucleophiles at the ortho and para positions relative to the sulfonyl group. However, such reactions typically require harsh conditions and are less common than N-alkylation.

Oxidation-Reduction Potentials

Detailed experimental studies on the oxidation-reduction potentials of Saccharin N-(2-acetic acid ethyl ester) are not extensively documented. However, the electrochemical behavior of the parent saccharin molecule and its derivatives has been a subject of investigation. The saccharin structure contains moieties that can potentially undergo redox reactions.

The aromatic ring system can be susceptible to oxidation under strong oxidizing conditions, although it is generally stable due to its aromaticity. The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is therefore not readily oxidized further. Reduction of the sulfonyl group is possible but typically requires strong reducing agents and harsh conditions.

Cyclic voltammetry studies on sodium saccharin have been conducted to understand its electrochemical properties. These studies provide insights into the oxidation and reduction processes that the saccharin ring system can undergo. While these findings are not directly transferable to the N-substituted ester derivative, they suggest that the core heterocyclic system possesses a degree of electrochemical activity that could be modulated by the N-acetic acid ethyl ester substituent. Further research is required to determine the specific oxidation and reduction potentials of the title compound and to elucidate the mechanisms of its electrochemical transformations.

Purification Techniques and Characterization in Synthetic Chemistry

The isolation and purification of Saccharin N-(2-acetic acid ethyl ester) from a reaction mixture are critical steps to obtain a compound of high purity for subsequent applications. Following purification, a suite of spectroscopic techniques is employed to confirm its chemical structure and identity.

Recrystallization and Chromatography

Recrystallization is a common and effective technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. For Saccharin N-(2-acetic acid ethyl ester), a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impure solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, ideally remain dissolved in the mother liquor. The purified crystals are then collected by filtration. The choice of solvent is crucial and is typically determined empirically. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures of solvents.

Chromatography is another powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of Saccharin N-(2-acetic acid ethyl ester), column chromatography is often employed. A solid adsorbent, such as silica gel or alumina, is used as the stationary phase, and a liquid solvent or a mixture of solvents serves as the mobile phase (eluent). The crude product is loaded onto the top of the column, and the eluent is passed through. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. By collecting fractions of the eluent, the desired compound can be isolated in a pure form. The polarity of the eluent is a critical parameter and is often optimized using thin-layer chromatography (TLC) prior to running the column.

Spectroscopic Characterization in Synthetic Research (NMR, IR, Mass Spectrometry)

Once purified, the structural elucidation of Saccharin N-(2-acetic acid ethyl ester) is accomplished using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

1H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Saccharin N-(2-acetic acid ethyl ester), the spectrum would be expected to show distinct signals for the aromatic protons of the saccharin ring, the methylene protons of the acetate group, and the ethyl group's methylene and methyl protons. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure.

13C NMR: The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. The spectrum of Saccharin N-(2-acetic acid ethyl ester) would display signals for the carbonyl carbons of the ester and the saccharin ring, the aromatic carbons, and the aliphatic carbons of the ethyl acetate moiety.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For Saccharin N-(2-acetic acid ethyl ester), characteristic absorption bands would be observed for the C=O stretching of the ester and the amide in the saccharin ring, the S=O stretching of the sulfonyl group, C-O stretching of the ester, and the C-H stretching of the aromatic and aliphatic parts of the molecule.

Functional Group Characteristic IR Absorption (cm-1)
C=O (Ester)~1750
C=O (Amide/Saccharin)~1720
S=O (Sulfonyl)~1350 and ~1180 (asymmetric and symmetric)
C-O (Ester)~1200
C-H (Aromatic)~3100-3000
C-H (Aliphatic)~3000-2850

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z). The mass spectrum of Saccharin N-(2-acetic acid ethyl ester) would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the cleavage of the ester group and the saccharin ring.

Ion m/z (expected) Possible Fragmentation Pathway
[M]+269Molecular Ion
[M - OCH2CH3]+224Loss of the ethoxy group
[M - COOCH2CH3]+196Loss of the ethyl acetate group
[C7H4SO2N]+182Fragment corresponding to the saccharin core

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of "Saccharin N-(2-acetic acid ethyl ester)" from various matrices. Different chromatographic methods offer unique advantages in terms of speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like "Saccharin N-(2-acetic acid ethyl ester)". Reversed-phase HPLC, often coupled with an ultraviolet (UV) detector, is a common approach. researchgate.netnih.gov The method's simplicity allows for direct injection of samples, such as beverages or aqueous extracts, after minimal preparation like filtration. researchgate.net

For the determination of saccharin (B28170) and its derivatives, a C18 column is frequently employed. nih.govscispace.com The mobile phase composition is critical for achieving good separation. A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. researchgate.netcurresweb.com Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of this compound. scispace.com Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.govscispace.com The linearity of the method is established by analyzing a series of standard solutions of known concentrations, with correlation coefficients (R²) typically exceeding 0.99, indicating a strong linear relationship between concentration and response. scispace.com

ParameterTypical HPLC Conditions
Column C18
Mobile Phase Buffered aqueous solution with organic modifier (e.g., acetonitrile, methanol)
Detection UV
Flow Rate 0.7 - 1.0 mL/min
Injection Volume 10 µL

This table presents typical parameters for the HPLC analysis of saccharin derivatives.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like saccharin and its derivatives, a derivatization step is necessary to increase their volatility. nih.govoup.com Methylation is a common derivatization technique, where the analyte is converted into its more volatile methyl ester. nih.govoup.comjst.go.jp Diazomethane or dimethylformamide dimethylacetal can be used as methylating agents. nih.govoup.comjst.go.jp

The derivatized sample is then injected into the GC system, which is typically equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for sensitive detection. jst.go.jp The choice of the GC column is important for achieving good separation of the derivatized analyte from other components in the sample. jst.go.jp An internal standard is often used to improve the accuracy and precision of the quantification. oup.com

ParameterTypical GC Conditions for Saccharin Derivatives
Derivatization Methylation
Detector FID or ECD
Column e.g., DC-200 on Gas Chrom Q
Internal Standard e.g., Methyl stearate, β-BHC

This table outlines typical conditions for the GC analysis of derivatized saccharin compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purification of "Saccharin N-(2-acetic acid ethyl ester)". researchgate.netscielo.brijmcr.com It is often used to monitor the progress of chemical reactions and to assess the purity of the synthesized compound. ijmcr.com

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica gel. researchgate.netnih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. The separated spots can be visualized under UV light or by using a staining agent. researchgate.net For purification purposes, the band corresponding to the desired compound can be scraped off the plate and the compound can be extracted with a suitable solvent. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. researchgate.net UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations without compromising efficiency. waters.com

This technique is particularly useful for high-throughput analysis, such as in quality control of products containing saccharin derivatives. waters.com The shorter analysis times, often less than 1.5 minutes, lead to increased sample throughput and reduced solvent consumption. waters.com The principles of separation and detection in UPLC are similar to those in HPLC, but the instrumentation is designed to operate at higher pressures. researchgate.netwaters.com

Mass Spectrometry (MS) in Compound Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. researchgate.net When coupled with a chromatographic technique such as HPLC or GC, it becomes a highly selective and sensitive tool for the identification and quantification of "Saccharin N-(2-acetic acid ethyl ester)". researchgate.net

In HPLC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. researchgate.net The mass spectrum of "Saccharin N-(2-acetic acid ethyl ester)" will show a peak corresponding to its molecular ion, confirming its identity. nih.gov

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance selectivity and sensitivity. researchgate.netescholarship.org In SIM mode, the mass spectrometer is set to detect only a specific ion corresponding to the analyte of interest. researchgate.net In MRM mode, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored, providing even greater specificity. escholarship.org

TechniqueApplication in Analysis of "Saccharin N-(2-acetic acid ethyl ester)"
HPLC-MS Identification and quantification with high selectivity and sensitivity. researchgate.net
GC-MS Identification of volatile derivatives. nih.gov
ESI Common ionization technique for HPLC-MS. researchgate.net
SIM/MRM Enhances selectivity and sensitivity for quantification. researchgate.netescholarship.org

This table summarizes the applications of mass spectrometry in the analysis of "Saccharin N-(2-acetic acid ethyl ester)".

Application as a Chemical Standard in Analytical Method Development and Validation

"Saccharin N-(2-acetic acid ethyl ester)" can be used as a chemical standard for the development and validation of analytical methods. lgcstandards.comlgcstandards.combiosynth.com As a reference material, it is essential that its purity is well-characterized and documented.

In method development, a standard of the compound is used to optimize chromatographic conditions, such as the mobile phase composition and flow rate, to achieve the best separation. It is also used to determine the optimal detection wavelength in UV-based methods.

During method validation, the standard is used to assess various performance characteristics of the analytical method, including:

Linearity: A calibration curve is constructed by analyzing a series of standard solutions of different concentrations to demonstrate a linear relationship between the analytical response and the concentration. ijpsr.com

Accuracy: The accuracy of the method is determined by spiking a sample matrix with a known amount of the standard and measuring the recovery. scielo.br

Precision: The precision of the method is evaluated by repeatedly analyzing the standard solution to determine the repeatability and intermediate precision. curresweb.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined by analyzing progressively more dilute solutions of the standard to establish the lowest concentration that can be reliably detected and quantified. curresweb.com

Quality Control (QC) Applications

In quality control laboratories, Saccharin N-(2-acetic acid ethyl ester) is utilized as a certified reference material (CRM) to verify the performance of analytical methods and to accurately quantify the level of this specific impurity in batches of Piroxicam. The European Pharmacopoeia, for instance, outlines limits for various impurities in Piroxicam, and the use of well-characterized reference standards like Piroxicam Impurity E is essential for demonstrating compliance with these specifications.

A typical Certificate of Analysis for a Saccharin N-(2-acetic acid ethyl ester) reference standard will confirm its identity and purity. While specific acceptance criteria may vary between suppliers, the identity is typically confirmed using techniques like ¹H-NMR and Mass Spectrometry to ensure it conforms to the known structure. The purity is often determined by HPLC.

Table 1: Example of Quality Control Specifications for Saccharin N-(2-acetic acid ethyl ester) Reference Standard

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Purity ≥95.0%HPLC
Solubility Soluble in MethanolVisual

Note: This table is a representation of typical data and may not reflect the exact specifications from all suppliers.

The availability of such a well-characterized reference standard is crucial for the routine quality control of Piroxicam, enabling pharmaceutical manufacturers to monitor and control the level of this impurity in their products, thereby ensuring they meet the stringent requirements of regulatory authorities.

Analytical Method Validation (AMV) for Pharmaceutical Impurities

Analytical Method Validation is a critical process in pharmaceutical development and quality control, demonstrating that an analytical method is suitable for its intended purpose. When developing and validating methods for the analysis of Piroxicam and its impurities, Saccharin N-(2-acetic acid ethyl ester) (Piroxicam Impurity E) is a key component.

Validation studies for HPLC methods designed to quantify Piroxicam and its related substances will typically include parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for each known impurity, including Piroxicam Impurity E.

Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and the drug substance itself. This is often evaluated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. While direct evidence from forced degradation studies detailing the formation of Saccharin N-(2-acetic acid ethyl ester) is not extensively published in readily available literature, its inclusion as a specified impurity in pharmacopoeial methods implies its potential formation or presence as a process-related impurity.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For Piroxicam Impurity E, this would involve preparing a series of solutions of the reference standard at different concentrations and analyzing them to establish a linear relationship between concentration and detector response.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo or the drug product with a known amount of the impurity reference standard and measuring the recovery.

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

While a comprehensive validation report specifically for an analytical method focused solely on Saccharin N-(2-acetic acid ethyl ester) is not widely available, data from broader Piroxicam impurity method validation studies provide insights into the typical performance characteristics.

Table 2: Illustrative HPLC Method Validation Parameters for Piroxicam Impurity E

Validation ParameterTypical Performance Characteristic
Linearity (Correlation Coefficient, r²) > 0.99
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) Typically in the range of 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) Typically in the range of 0.03 - 0.3 µg/mL

Note: This table presents illustrative data based on typical HPLC method validation for pharmaceutical impurities and does not represent data from a single specific study on Piroxicam Impurity E.

Pharmacological and Biological Research Perspectives

Investigations into Potential Therapeutic Effects

The saccharin (B28170) scaffold, a core component of Saccharin N-(2-acetic acid ethyl ester), has been a subject of extensive research for its diverse biological activities. nih.govnih.gov Derivatives of saccharin are being investigated for a range of therapeutic applications.

Anti-inflammatory Activity Studies

Saccharin and its derivatives have demonstrated notable anti-inflammatory properties. Studies have shown that saccharin can inhibit inflammatory responses induced by lipopolysaccharides (LPS) in adipocytes. nih.gov The mechanism appears to involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. nih.gov This inhibition leads to a decrease in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are pro-inflammatory mediators. nih.gov

Furthermore, novel saccharin-based antagonists have been developed that target the interferon signaling pathway. nih.govacs.org One such derivative, CU-CPD103, was identified as a potent inhibitor in a nitric oxide signaling assay. nih.govacs.org Its anti-inflammatory action is mediated through the inhibition of the JAK/STAT1 pathway, which is crucial for interferon signaling. nih.govacs.orgacs.org These findings suggest that saccharin derivatives could be developed as small molecule suppressants for inflammatory diseases. nih.govacs.org Some sultams derived from saccharin have also exhibited moderate to excellent anti-inflammatory activity. nih.gov

Antibacterial Activity Research

The parent compound, saccharin, and its derivatives have shown significant antibacterial capabilities. Research indicates that saccharin can inhibit the growth of both Gram-positive and Gram-negative pathogenic bacteria, including multidrug-resistant strains like Staphylococcus aureus (MRSA), E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govsciencefriday.comembopress.org

The mechanism of action involves the disruption of the bacterial cell envelope's stability and interference with DNA replication dynamics, leading to cell filamentation and eventual lysis. news-medical.net Saccharin has also been shown to inhibit the formation of biofilms, which are protective structures that make bacteria more resistant to antibiotics. sciencefriday.comnews-medical.net Moreover, it can disrupt pre-existing biofilms, even those formed by multiple bacterial species. sciencefriday.comnews-medical.net Interestingly, saccharin can re-sensitize some antibiotic-resistant bacteria to conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance. sciencefriday.com

Specific saccharin derivatives have been synthesized and tested for their antibacterial potency.

Table 1: Antibacterial Activity of Selected Saccharin Derivatives

Compound Test Organism Activity (Inhibition Zone / MIC) Reference
Compound 6c Staphylococcus aureus Inhibition Zone: 30-35 mm nih.gov
Compound 10a Escherichia coli Inhibition Zone: 30-35 mm nih.gov
Compound 7f Escherichia coli MIC: 4.6 µM researchgate.net
Compound 7i Bacillus subtilis MIC: 4.7 µM researchgate.net

MIC: Minimum Inhibitory Concentration

Antifungal Activity Research

The antifungal potential of saccharin derivatives is also an area of active investigation. Studies have evaluated saccharin-tetrazolyl and -thiadiazolyl derivatives against various yeast strains, including Candida albicans. nih.govmdpi.com The effectiveness of these compounds can be influenced by the pH of the environment. mdpi.com Saccharin itself has been shown to inhibit the formation of P. gingivalis biofilms and exhibit bactericidal activity against the planktonic form of the fungus. researchgate.net However, in one study, a series of newly synthesized sultams derived from saccharin did not exhibit significant antifungal activity against Candida albicans. nih.gov

Anticancer Activity Research of Saccharin Derivatives

Perhaps one of the most promising areas of research for saccharin derivatives is in oncology. Recent studies have overturned earlier controversial findings, indicating that saccharin and its derivatives can exhibit anticancer activity. chemicalmarket.net The primary mechanism identified is the inhibition of carbonic anhydrases (CAs), specifically the tumor-associated isoforms CA IX and CA XII. chemicalmarket.netacs.orgnih.gov These enzymes are crucial for the survival of cancer cells in the typically acidic and low-oxygen tumor microenvironment. chemicalmarket.net

Saccharin and another artificial sweetener, acesulfame (B1210027) K, have been shown to selectively inhibit CA IX and XII over the more common CA I and II isoforms found in healthy cells, which suggests a potential for targeted therapy with fewer side effects. chemicalmarket.net Researchers have synthesized new derivatives that combine the structures of saccharin and acesulfame K, resulting in compounds with significantly greater potency and selectivity for CA IX and XII. chemicalmarket.netacs.orgnih.gov

Table 2: Inhibitory Activity of Saccharin Derivatives against Carbonic Anhydrase (CA) Isoforms

Compound CA IX Inhibition (Kᵢ in nM) CA XII Inhibition (Kᵢ in nM) Selectivity (CA II / CA IX) Reference
Saccharin (Lead) 103 >10000 56 acs.orgnih.gov
BTD Derivative 2a 19.1 45.7 >523 acs.orgnih.gov
BTD Derivative 2d 408.5 87.6 2 acs.orgnih.gov

Kᵢ: Inhibition constant; BTD: 2H-benzo[e] nih.govnih.govnih.govthiadiazin-3(4H)-one-1,1-dioxide

Some of these novel derivatives have demonstrated the ability to kill lung, prostate, and colon cancer cells in laboratory settings without harming normal cells. chemicalmarket.net Crystallographic studies have provided a structural basis for how these derivatives bind to and inhibit hCA IX, paving the way for the rational design of more effective and selective anticancer drugs. nih.gov

Role as an Impurity in Pharmaceutical Compounds (e.g., Piroxicam Impurity E)

In the context of pharmaceutical manufacturing and quality control, Saccharin N-(2-acetic acid ethyl ester) is recognized as a known impurity of the non-steroidal anti-inflammatory drug (NSAID), Piroxicam. lgcstandards.combiosynth.com It is officially designated as Piroxicam Impurity E. lgcstandards.com Its presence in pharmaceutical preparations of Piroxicam is monitored to ensure the purity, safety, and efficacy of the final drug product. Reference standards for Piroxicam Impurity E are available for use in analytical testing. lgcstandards.comsmallmolecules.comscbt.com A related compound, Saccharin N-(2-acetic acid isopropyl ester), is known as Piroxicam Impurity F. pharmaffiliates.com

Studies on Interaction with Biological Systems

The saccharin scaffold and its derivatives, including Saccharin N-(2-acetic acid ethyl ester), interact with a variety of biological systems and molecular targets. As discussed, a key interaction is with carbonic anhydrase enzymes, particularly the tumor-related isoforms CA IX and XII, where the sulfonamide group of the saccharin core plays a crucial role in binding to the zinc ion in the enzyme's active site. acs.orgnih.govmdpi.com

In the context of inflammation, saccharin derivatives have been shown to modulate immune pathways by inhibiting the JAK/STAT1 and NF-κB signaling cascades. nih.govnih.govacs.org For Alzheimer's disease research, certain saccharin derivatives have been synthesized and evaluated for their ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and beta-secretase 1 (BACE1), enzymes implicated in the disease's pathology. nih.gov

The antibacterial effects of saccharin are due to its direct interaction with the bacterial cell envelope, leading to a loss of stability and integrity. news-medical.net It also interferes with crucial cellular processes like DNA replication. sciencefriday.comnews-medical.net Furthermore, molecular docking studies have explored the potential interaction of saccharin derivatives with other targets, such as the XIAP–BIR3 protein, which is involved in regulating apoptosis. nih.gov The versatility of the saccharin structure allows for modifications that can be tailored to interact with specific biomolecular targets, making it a valuable scaffold in drug discovery. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase IX and XII)

Saccharin and its derivatives have emerged as a notable class of carbonic anhydrase (CA) inhibitors. nih.govnih.gov Research has particularly focused on the tumor-associated human carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII), which are overexpressed in many types of hypoxic tumors and contribute to the acidic tumor microenvironment. nih.govmdpi.com While saccharin itself shows inhibitory activity, N-substituted saccharin derivatives have been developed to enhance potency and selectivity. nih.govresearchgate.net

The ester precursors of acidic saccharin derivatives, such as Saccharin N-(2-acetic acid ethyl ester), are considered potential inhibitors of hCAs because they retain the crucial secondary sulfonamide group. nih.gov The underlying inhibition mechanism is believed to involve the anchoring of the sulfonamide group to the zinc ion (or the zinc-bound water molecule) within the enzyme's active site. nih.gov Studies on various N-substituted saccharins have demonstrated effective inhibition of the transmembrane, tumor-associated isoforms CA IX and CA XII, with inhibition constants (KIs) often in the nanomolar range, while showing significantly less activity against the widespread cytosolic isoforms CA I and II. researchgate.net

For a series of N-substituted saccharins, the inhibition potencies were found to be:

CA IX: KIs in the range of 22.1 – 481 nM. researchgate.net

hCA XII: KIs in the range of 3.9 – 245 nM. researchgate.net

These findings underscore the potential of modifying the saccharin scaffold to develop potent and selective inhibitors targeting tumor-related CAs. nih.govbiorxiv.org The flexibility introduced by substituents on the nitrogen atom can play a crucial role in achieving potent and selective inhibition. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by N-Substituted Saccharin Derivatives

Carbonic Anhydrase Isoform Inhibition Constant (KI) Range
CA IX 22.1 – 481 nM researchgate.net
CA XII 3.9 – 245 nM researchgate.net
CA I Not effectively inhibited researchgate.net
CA II Not effectively inhibited researchgate.net

Chelation Activity Studies with Metal Ions (e.g., Fe3+, Zn, Cu, Al)

The interaction of saccharin derivatives with biologically relevant metal ions is another area of active research. Metal ions like iron (Fe), zinc (Zn), and copper (Cu) are essential for numerous biological processes, but their imbalance can contribute to pathological conditions. mazums.ac.ir Chelation therapy is a strategy to mitigate the effects of metal ion dysregulation. nih.govnih.gov

A study involving the synthesis of acetic acid ethyl ester derivatives of saccharin evaluated their chelatory activities with several metal ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Al³⁺. mazums.ac.ir The results indicated that these saccharin derivatives demonstrated a notable ability to chelate Fe³⁺, showing more efficiency compared to the other tested metals. mazums.ac.ir The formation of a complex with the metal ion was observed, and this interaction could be reversed by the addition of a stronger chelating agent like EDTA, which suggests the saccharin derivative has a comparatively lesser, yet significant, chelating power. mazums.ac.ir

This capacity for metal chelation, particularly of iron, suggests a potential for these compounds in contexts where iron overload is a concern. mazums.ac.irnih.gov

Table 2: Observed Chelation Activity of Saccharin Acetic Acid Ethyl Ester Derivative

Metal Ion Chelation Activity
Fe³⁺ Good chelatory activity observed mazums.ac.ir
Zn²⁺ Less efficient than with Fe³⁺ mazums.ac.ir
Cu²⁺ Less efficient than with Fe³⁺ mazums.ac.ir
Al³⁺ Less efficient than with Fe³⁺ mazums.ac.ir

Impact on Cellular Processes and Metabolic Cooperation (referencing saccharin)

While direct studies on the cellular impact of Saccharin N-(2-acetic acid ethyl ester) are limited, research on its parent compound, saccharin, provides valuable insights into potential biological activities.

However, other studies focusing on different cell types have shown that saccharin can influence cellular integrity. For instance, in Caco-2 cell monolayers, a model for the intestinal epithelial barrier, saccharin was found to increase paracellular permeability. rsc.org This effect was linked to a reduction in the tight junction protein claudin-1 and involved the activation of the NF-κB pathway. rsc.org Some studies suggest saccharin may disrupt the gut microbiota and decrease tight junction proteins, leading to increased gut permeability. researchgate.net These findings highlight that the impact of saccharin can be cell-type specific and warrants further investigation for its derivatives.

Pharmacokinetics and Pharmacodynamics Research Considerations

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). Research on saccharin provides a foundational understanding for considering the pharmacokinetics of its derivatives like Saccharin N-(2-acetic acid ethyl ester).

Studies in humans have shown that after oral administration, saccharin is absorbed, with a fraction of about 0.85 being recovered in the urine. nih.gov Following intravenous administration, saccharin's plasma concentration-time curve fits a two-compartment model with a terminal half-life of approximately 70 minutes. nih.gov It is subject to high renal clearance, and its elimination can be reduced by the concurrent use of probenecid, indicating active tubular secretion. nih.gov

For Saccharin N-(2-acetic acid ethyl ester), several research considerations arise:

Absorption and Metabolism: The addition of the acetic acid ethyl ester group may alter the lipophilicity of the molecule compared to saccharin, potentially influencing its absorption characteristics. A key question is the extent to which the ester is hydrolyzed in vivo to the corresponding carboxylic acid. This metabolic step could be a critical determinant of the compound's activity and elimination pathway.

Distribution: The distribution of the ester derivative in the body may differ from that of saccharin. Its ability to cross cellular membranes and potential for accumulation in specific tissues would need to be investigated.

Pharmacodynamics: The pharmacodynamic effects would be closely linked to its enzyme inhibition and chelation activities. Research should focus on correlating the concentrations of the compound and its potential metabolites at the target sites (e.g., tumor tissue for CAIX inhibition) with the observed biological effects. Understanding the structure-activity relationship is crucial for designing derivatives with improved potency and selectivity. nih.govbiorxiv.org

Catalytic Applications and Organic Transformations

Saccharin (B28170) Derivatives as Organocatalysts

Saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide) and its derivatives function as efficient, metal-free organocatalysts. researchgate.net Their acidic nature allows them to catalyze reactions under mild conditions, often leading to high yields and simplified work-up procedures. nih.govajgreenchem.com The range of catalytically active derivatives is broad and includes saccharin itself, sodium saccharin, N-halosaccharins, saccharin-N-sulfonic acid, and saccharin-based ionic liquids like [Bmim]Sac. rsc.orgrsc.org These catalysts have proven effective in complex transformations, including multicomponent reactions, where their use can reduce waste and improve atom economy. researchgate.net Their reusability, low toxicity, and environmental acceptability are key advantages that make them attractive for sustainable chemical synthesis. nih.gov

Applications in Specific Organic Reactions

The catalytic prowess of saccharin and its derivatives has been successfully demonstrated in a variety of named organic reactions. rsc.orgresearchgate.net

The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, which are compounds with significant pharmaceutical potential. researchgate.netorganic-chemistry.org Saccharin has been identified as a green and highly effective catalyst for this reaction, promoting the condensation of an aldehyde, a β-ketoester, and urea. researchgate.net The reaction proceeds under mild, often solvent-free conditions, offering excellent yields in short reaction times. researchgate.netshd-pub.org.rs The mechanism is believed to involve an acid-catalyzed condensation between the aldehyde and urea, forming an iminium intermediate which is then attacked by the ketoester enol, followed by cyclization. organic-chemistry.org

Table 1: Saccharin-Catalyzed Biginelli Reaction for Dihydropyrimidinone Synthesis researchgate.net

Aldehyde (Reactant 1)β-Ketoester (Reactant 2)Urea/Thiourea (Reactant 3)CatalystConditionsYield (%)
BenzaldehydeEthyl AcetoacetateUreaSaccharinSolvent-free, ThermalHigh
4-ChlorobenzaldehydeEthyl AcetoacetateUreaSaccharinSolvent-free, ThermalHigh
4-NitrobenzaldehydeEthyl AcetoacetateUreaSaccharinSolvent-free, ThermalHigh

The Paal-Knorr synthesis is a fundamental method for preparing pyrroles, which are core components of many natural products and pharmaceuticals, through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. rgmcet.edu.inwikipedia.org Saccharin serves as an efficient and environmentally benign catalyst for this transformation. rgmcet.edu.innih.gov The use of saccharin allows the reaction to proceed under mild, room temperature conditions, offering good to excellent yields of N-substituted pyrroles. rgmcet.edu.inorganic-chemistry.org This method avoids the harsh acidic conditions traditionally required, which can degrade sensitive molecules. rgmcet.edu.in

Table 2: Saccharin-Catalyzed Paal-Knorr Synthesis of N-Substituted Pyrroles rgmcet.edu.innih.gov

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperatureYield (%)
2,5-HexanedioneAnilineSaccharinMethanolRoom Temp~86%
2,5-HexanedioneBenzylamineSaccharinMethanolRoom TempHigh
2,5-DimethoxytetrahydrofuranVarious AminesIron(III) ChlorideWaterRoom TempGood-Excellent

Azo dyes are a significant class of colored compounds. Saccharin has been utilized as a mild and inexpensive acidic agent to facilitate their synthesis. researchgate.net The process involves the diazotization of aryl amines using tert-butyl nitrite (B80452) in the presence of saccharin, followed by a coupling reaction with an activated aromatic compound like 4-hydroxybenzaldehyde. rsc.orgresearchgate.net This method generates stable arenediazonium saccharinate salts as intermediates, which can be stored and used subsequently. researchgate.net The protocol is cost-effective, generates metal-free waste, and allows for the recovery and reuse of saccharin, highlighting its green credentials. researchgate.net

N-halosaccharins, such as N-chlorosaccharin (NClSac) and N-bromosaccharin (NBSac), are effective reagents for the halogenation of electron-rich aromatic compounds and for the co-halogenation of alkenes. rsc.org N-iodosaccharin (NISac) has been noted as a more potent source of the electrophilic iodine (I+) compared to the more common N-iodosuccinimide. rsc.org These saccharin-based reagents are advantageous due to their simple preparation from commercial sodium saccharin and the safe, straightforward reaction conditions they require. rsc.org They are used for synthesizing halohydrins from α,β-unsaturated ketones, nitriles, and esters. rsc.org

Domino reactions, which involve multiple bond-forming transformations in a single step, are powerful tools in organic synthesis. Saccharin-based catalysts have been successfully applied to Domino Knoevenagel condensation followed by a Michael addition. rsc.orgnih.gov Specifically, a saccharin-based ionic liquid, [Bmim]Sac, has been shown to effectively catalyze the synthesis of various heterocyclic scaffolds such as tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromenes. nih.gov The reaction sequence typically involves an initial Knoevenagel condensation, followed by an intramolecular Michael addition and cyclization. rsc.orgnih.gov These reactions can be performed in aqueous media, where the catalyst often shows enhanced activity and yields. rsc.org

Saccharin N-(2-acetic acid ethyl ester) as a Precursor or Intermediate in Organic Synthesis

Saccharin N-(2-acetic acid ethyl ester) is a significant compound, not as an end-product, but as a well-documented intermediate in the synthesis of pharmaceuticals. scbt.comlgcstandards.comsmallmolecules.come-biochem.com It is specifically identified as "Piroxicam Impurity E," which underscores its role in the manufacturing process of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). scbt.comlgcstandards.com

In the synthesis of Piroxicam, saccharin-2-acetic acid esters, including the ethyl ester, undergo a key rearrangement reaction. google.com This process involves treating the ester with an alkoxide in a polar organic solvent like dimethyl sulfoxide, which converts the saccharin-based structure into the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide framework, a core component of Piroxicam. google.com The use of N-substituted saccharin derivatives, such as Saccharin N-(2-acetic acid ethyl ester), is therefore a foundational step in building more complex, biologically active molecules. mdpi.comwalisongo.ac.id

Exploring its Role as a Source of Functional Groups (e.g., CO, NH2, SCN, SCF3, Nitro Groups)

While Saccharin N-(2-acetic acid ethyl ester) itself is not typically cleaved to serve as a source for functional groups, the broader family of saccharin derivatives has been ingeniously designed for this purpose. rsc.orgnih.govrsc.org By modifying the saccharin core, chemists have created reagents that can deliver specific functionalities to other molecules. rsc.org

Examples of such specialized derivatives include:

N-formyl saccharin: Acts as a source of a carbonyl group (CO). rsc.org

N-nitrosaccharin: Used as a source for a nitro group. rsc.orgrsc.org

N-thiocyanatosaccharin: Functions as a reagent to introduce the thiocyanate (B1210189) (SCN) group. rsc.orgrsc.org

N-SCF3 saccharin: Serves as a source for the trifluoromethylthio (SCF3) group. rsc.orgrsc.org

This strategy highlights the modularity of the saccharin structure, allowing it to be tailored into a carrier for a variety of important chemical moieties. rsc.orgresearchgate.net

Advanced Research Directions and Future Outlook

The exploration of Saccharin (B28170) N-(2-acetic acid ethyl ester) and its related compounds is an evolving field, with research pushing the boundaries of medicinal chemistry and materials science. Advanced studies are focusing on enhancing the therapeutic potential and developing environmentally conscious synthetic methods for this class of molecules.

Q & A

Q. What are the common synthetic routes for Saccharin N-(2-acetic acid ethyl ester), and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, glycine ethyl ester can react with isatoic anhydride to form intermediates like N-(2-aminobenzoyl)glycine ethyl ester, followed by cyclization using carbonyldiimidazole (CDI) . Optimization involves adjusting solvent polarity (e.g., DMF for cyclization), stoichiometric ratios (e.g., 1:1 molar ratio of glycine ethyl ester to anhydride), and temperature (60–80°C for cyclization). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationCDI in DMF, 70°C78%
Alkylation3,4-Dichlorobenzyl bromide, K₂CO₃65%
HydrolysisNaOH/EtOH, reflux90%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Saccharin N-(2-acetic acid ethyl ester?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies ester protons (δ 4.1–4.3 ppm) and aromatic protons (δ 7.5–8.0 ppm) .
  • Gas Chromatography (GC) : Purity assessment (>99.5%) using GC with flame ionization detector (FID); retention time compared to standards .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 255.25) .

Advanced Research Questions

Q. How does the ester group in Saccharin N-(2-acetic acid ethyl ester) influence its pharmacokinetic properties compared to other derivatives?

  • Methodological Answer : The ethyl ester moiety enhances lipophilicity, improving blood-brain barrier permeability compared to carboxylic acid derivatives. Pharmacokinetic studies in rodent models show a half-life (t₁/₂) of 4.2 hours for the ethyl ester vs. 1.8 hours for the methyl ester, attributed to slower hepatic esterase cleavage . In vitro metabolic stability assays (e.g., liver microsomes) quantify ester hydrolysis rates using LC-MS/MS .

Q. What strategies can mitigate hydrolysis of the ethyl ester moiety during storage or biological assays?

  • Methodological Answer :
  • Storage : Refrigeration (2–8°C) under inert gas (N₂) reduces hydrolysis. Lyophilization in amber vials extends stability to >12 months .
  • Assay Conditions : Use phosphate-buffered saline (PBS, pH 7.4) instead of basic media. Addition of esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) in in vitro studies preserves >90% integrity over 24 hours .

Q. How can computational modeling predict the reactivity of Saccharin N-(2-acetic acid ethyl ester) in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states during cyclization or alkylation. For example, activation energies for CDI-mediated cyclization (~25 kcal/mol) correlate with experimental yields . Molecular docking (AutoDock Vina) predicts binding affinities to esterase enzymes, guiding structural modifications to reduce hydrolysis .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported pharmacological activities of Saccharin N-(2-acetic acid ethyl ester derivatives?

  • Methodological Answer : Conflicting data (e.g., IC₅₀ values in enzyme inhibition assays) may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Reproduce studies using standardized protocols (e.g., NIH Assay Guidance Manual). Compare impurity levels via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and validate with orthogonal methods (e.g., NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.